1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)propan-1-one
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Overview
Description
1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)propan-1-one is a bicyclic compound that belongs to the class of hexahydropyrrolo[3,4-b]pyrroles.
Preparation Methods
The synthesis of 1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)propan-1-one can be achieved through several synthetic routes. One common method involves the cyclization of N-arylbromomaleimides with aminocrotonic acid esters. This reaction is highly chemo- and stereoselective and proceeds through a Hantzsch-type domino process, involving initial nucleophilic C-addition or substitution followed by intramolecular nucleophilic addition . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)propan-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an inhibitor of protein methyltransferases and glycosyltransferases . In medicine, derivatives of hexahydropyrrolo[3,4-b]pyrroles have shown promise as agonists of various serotonin receptors and antagonists of integrin VLA-4 .
Mechanism of Action
The mechanism of action of 1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)propan-1-one involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of protein methyltransferases, it may interfere with the methylation of histones, thereby affecting gene expression. As an agonist of serotonin receptors, it may modulate neurotransmitter signaling pathways .
Comparison with Similar Compounds
1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)propan-1-one can be compared with other similar compounds such as 1H-pyrrolo[2,3-b]pyridine derivatives. While both classes of compounds exhibit biological activities, hexahydropyrrolo[3,4-b]pyrroles are unique in their structural features and specific applications . Similar compounds include 1H-pyrrolo[2,3-b]pyridine and other polyfunctional hexahydropyrrolo[3,4-b]pyrroles .
Properties
IUPAC Name |
1-[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-2-9(12)11-4-3-7-5-10-6-8(7)11/h7-8,10H,2-6H2,1H3/t7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIZWCQAEXKTTL-JGVFFNPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2C1CNC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N1CC[C@@H]2[C@H]1CNC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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